molecular formula C18H18ClFN2OS B2841473 (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421483-46-6

(2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2841473
CAS RN: 1421483-46-6
M. Wt: 364.86
InChI Key: HRLVPSRDTOENJD-UHFFFAOYSA-N
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Description

The compound (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a piperidine ring, along with fluorine and chlorine substituents. The exact structure would require more specific information or computational chemistry analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants involved. The compound could potentially undergo various substitution, addition, or elimination reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Typical properties to consider would include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

High-efficacy 5-HT1A Receptor Activation

A study explored the effects of a high-efficacy 5-HT(1A) receptor agonist on allodynia in rats with spinal cord injury, demonstrating potential therapeutic applications for neuropathic pain management. The agonist showed a long-term analgesic effect, suggesting its role in developing pain relief strategies (Colpaert et al., 2004).

Synthesis and Structural Analysis

Research on the synthesis, crystal structure, and Density Functional Theory (DFT) study of compounds with boric acid ester intermediates provides insights into the chemical synthesis and molecular structure analysis. This type of research is crucial for understanding the physicochemical properties of novel compounds, which can be applied in various fields including pharmaceuticals and materials science (Huang et al., 2021).

Analgesic Effects of 5-HT1A Agonists

Another study focused on the analgesic effects of 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain. The findings support the potential use of such agonists in treating neuropathic pain conditions, indicating a broad application of receptor-specific compounds in pain management (Deseure et al., 2002).

Mechanism of Action

Future Directions

The future research directions involving this compound could be quite diverse, depending on its properties and potential applications. It could be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2OS/c19-14-4-3-5-15(20)17(14)18(23)22-10-7-13(8-11-22)12-24-16-6-1-2-9-21-16/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLVPSRDTOENJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

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